3-Phenylpropionic acid
Overview
Description
3-Phenylpropionic acid, also referred to as hydrocinnamic acid, belongs to the class of phenylpropanoids . It is a monocarboxylic acid that is propionic acid substituted at position 3 by a phenyl group . It is a white crystalline solid with a sweet fatty smell of rose musk cinnamon at room temperature .
Synthesis Analysis
The synthesis of 3-phenylpropionic acid involves several steps. Initially, sodium ethoxide reacts with diethyl malonate to form an enolate ion, which then alkylates with benzyl chloride to produce benzylated malonic ester. This ester undergoes hydrolysis to give benzylated malonic acid in the presence of a base like NaOH. Finally, decarboxylation on heating produces 3-phenylpropionic acid .Molecular Structure Analysis
The molecular formula of 3-Phenylpropionic acid is C9H10O2 . It is a monocarboxylic acid and a member of benzenes .Chemical Reactions Analysis
3-Phenylpropionic acid has been found to have a role as an antifungal agent, a human metabolite, and a plant metabolite . It is also used in the pharmaceutical industry .Physical And Chemical Properties Analysis
3-Phenylpropionic acid is a white crystalline solid with a sweet fatty smell of rose musk cinnamon at room temperature . It is soluble in both water and alcohol . Its melting point is 45-48 °C, boiling point is 280 °C, and density is 1.071 g/mL at 25 °C .Scientific Research Applications
Metabolic Engineering for Chemical Production
Research has demonstrated the potential of metabolic engineering in microorganisms for the efficient production of 3-hydroxypropionic acid (3-HP), a derivative of 3-Phenylpropionic acid, from renewable resources like glucose and xylose. This is exemplified by the engineering of Corynebacterium glutamicum for enhanced 3-HP production, showcasing the highest reported yield from sugar, which signifies a leap toward sustainable chemical production from lignocellulosic feedstocks (Chen et al., 2017).
Biosynthesis of Hydrocinnamic Acids
Innovative biosynthesis approaches have been developed for the production of 3-Phenylpropionic acid (3PPA) and its derivatives using Escherichia coli. This method extends cinnamic acids biosynthesis pathways through biological hydrogenation, offering a greener alternative to the traditional chemical synthesis, which often involves toxic solvents and catalysts (Sun et al., 2016).
Antimicrobial Properties
The study on the endophytic fungus Cladosporium cladosporioides isolated from the endemic plant Zygophyllum mandavillei revealed that 3-Phenylpropionic acid is among the secondary metabolites with significant antimicrobial activity. This compound showed enhanced activity against various bacterial and fungal phytopathogens, suggesting its potential as an alternative for managing plant phytopathogens (Yehia et al., 2020).
Future Directions
properties
IUPAC Name |
3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047064 | |
Record name | Hydrocinnamic acid | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour | |
Record name | Hydrocinnamic acid | |
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Record name | Hydrocinnamic acid | |
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Record name | 3-Phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
280.00 °C. @ 760.00 mm Hg | |
Record name | 3-phenylpropionic acid | |
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Record name | Hydrocinnamic acid | |
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Solubility |
5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |
Record name | 3-phenylpropionic acid | |
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Record name | 3-Phenylpropionic acid | |
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Product Name |
3-Phenylpropionic acid | |
CAS RN |
501-52-0 | |
Record name | Benzenepropanoic acid | |
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Record name | Hydrocinnamic acid | |
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Record name | 3-phenylpropionic acid | |
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Record name | Hydrocinnamic acid | |
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Record name | 3-phenylpropionic acid | |
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Record name | 3-PHENYL PROPIONIC ACID | |
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Record name | Hydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
45 - 48 °C | |
Record name | 3-phenylpropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02024 | |
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Record name | Hydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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